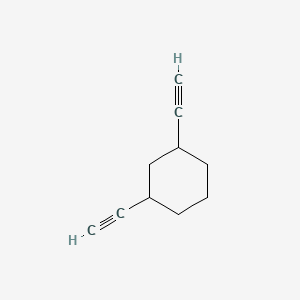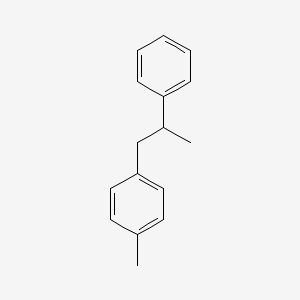
Cyclohexane, 1,3-diethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1,3-diethynyl- is an organic compound with the molecular formula C10H10 It is a derivative of cyclohexane where two hydrogen atoms at the 1 and 3 positions are replaced by ethynyl groups
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,3-diethynyl- can be synthesized through various methods. One common approach involves the dehydrobromination of 1,3-dibromocyclohexane using a strong base such as sodium amide (NaNH2) in liquid ammonia. The reaction proceeds as follows:
C6H8Br2+2NaNH2→C6H8(C2H)2+2NaBr+2NH3
Another method involves the palladium-catalyzed coupling of cyclohexane-1,3-diyne with ethynylmagnesium bromide under an inert atmosphere .
Industrial Production Methods
Industrial production of cyclohexane, 1,3-diethynyl- is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
Cyclohexane, 1,3-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form cyclohexane derivatives with ethyl groups.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.
Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexane derivatives with ethyl groups.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
Cyclohexane, 1,3-diethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of cyclohexane, 1,3-diethynyl- depends on the specific application and reaction it is involved in. In general, the ethynyl groups can participate in various chemical reactions due to their high reactivity. For example, in oxidation reactions, the ethynyl groups are converted to carbonyl groups, which can further react to form diketones. In reduction reactions, the ethynyl groups are hydrogenated to form ethyl groups .
類似化合物との比較
Cyclohexane, 1,3-diethynyl- can be compared with other similar compounds such as:
Cyclohexane, 1,3-diyne: Similar structure but with triple bonds instead of ethynyl groups.
Cyclohexane, 1,3-dimethyl: Similar structure but with methyl groups instead of ethynyl groups.
Cyclohexane, 1,3-dibromo: Similar structure but with bromine atoms instead of ethynyl groups.
The uniqueness of cyclohexane, 1,3-diethynyl- lies in the presence of ethynyl groups, which impart distinct reactivity and potential for various applications .
特性
分子式 |
C10H12 |
|---|---|
分子量 |
132.20 g/mol |
IUPAC名 |
1,3-diethynylcyclohexane |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1-2,9-10H,5-8H2 |
InChIキー |
ZFNYENHXOKGAOJ-UHFFFAOYSA-N |
正規SMILES |
C#CC1CCCC(C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
